molecular formula C8H12N2O2 B009046 ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-85-3

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B009046
CAS No.: 108290-85-3
M. Wt: 168.19 g/mol
InChI Key: CUBCXZWPAGUJPA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Biological Studies: The compound is used in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: It is employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the amino group, resulting in different reactivity and applications.

    2-Amino-5-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity properties.

    Mthis compound: The methyl ester analog, which may have different pharmacokinetic properties.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Biological Activity

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound belongs to the pyrrole family, which is known for its varied biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be as low as 1 μg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this compound have shown promising results against human carcinoma cell lines such as A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 μmol/L . This suggests potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These actions contribute to its neuroprotective effects and potential use in treating neurodegenerative diseases .
  • Interaction with Cellular Pathways : this compound may modulate various signaling pathways involved in cell survival and apoptosis, enhancing its anticancer efficacy .

Synthesis and Evaluation

A study conducted by Mateev et al. highlighted the synthesis of novel pyrrole-based derivatives from this compound, which were evaluated for their biological activity as dual inhibitors of AChE and MAO-A/B. The results showed that these derivatives exhibited significant inhibitory effects at low concentrations, indicating their potential therapeutic applications in treating Alzheimer’s disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Target Organism/Cell Line IC50/MIC Reference
AntimicrobialStaphylococcus aureus1 μg/mL
AnticancerA-431 (human carcinoma)0.065–9.4 μmol/L
AChE InhibitionHuman AChEEffective at 10 μM
MAO-B InhibitionHuman MAO-B26% inhibition

Future Directions

Future research on this compound could focus on:

  • Exploring Structural Modifications : Investigating how modifications to the pyrrole structure affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in disease models.
  • Combination Therapies : Assessing the potential of using this compound in combination with other drugs to enhance therapeutic outcomes in cancer treatment or neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBCXZWPAGUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556510
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108290-85-3
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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